2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound recognized for its complex structure and significant potential in various fields of science. This compound contains a morpholine ring, an indole core, a sulfonyl group, and a trifluoromethyl-substituted phenyl ring, making it a subject of interest in the realms of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, each requiring precise conditions. A common approach might involve:
Formation of the indole core: : Typically starting from simple aromatic precursors through Fischer indole synthesis.
Introduction of the sulfonyl group: : Sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Attachment of the 2-oxoethyl morpholine: : Via amide bond formation reactions, possibly using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Final acylation step: : This involves introducing the 3-(trifluoromethyl)phenyl group through acylation reactions.
Industrial Production Methods
For industrial-scale production, optimizations are performed to enhance yield and purity while maintaining cost-effectiveness and safety. Such methods often employ continuous-flow reactors for better control over reaction conditions and reduced byproduct formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound could undergo oxidation reactions at the indole or morpholine rings.
Reduction: : Potential reduction at the sulfonyl group, although less common.
Substitution: : Nucleophilic substitution reactions, especially at the trifluoromethylphenyl ring.
Common Reagents and Conditions
Oxidation: : KMnO₄ (Potassium permanganate), H₂O₂ (Hydrogen peroxide) under mild conditions.
Reduction: : LiAlH₄ (Lithium aluminium hydride) for reducing ketone groups.
Substitution: : Organolithium reagents or Grignard reagents under anhydrous conditions.
Major Products
Oxidation: : Formation of carboxylic acids or aldehydes depending on the site of oxidation.
Reduction: : Formation of corresponding alcohols or amines.
Substitution: : Various substituted derivatives retaining the core structure.
Scientific Research Applications
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide holds significant value in research:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Investigated for potential as a molecular probe for studying cellular processes.
Medicine: : Studied for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Possible applications in developing new materials or as a catalyst in various chemical processes.
Mechanism of Action
The precise mechanism by which this compound exerts its effects can vary based on the application:
Pharmacological Action: : It may interact with specific enzymes or receptors in the body, modulating biochemical pathways.
Biological Studies: : Could act as a fluorescent probe, binding to particular cellular structures or molecules.
Catalysis: : Functions by providing an active site for reactants in industrial chemical processes, enhancing reaction rates.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Trifluoromethyl)phenyl)-2-(1-(2-oxo-2-morpholinoethyl)-1H-indol-3-yl)sulfonamide
2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl-N-phenylacetamide
2-(1H-Indol-3-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide
Uniqueness
What sets 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide apart is its intricate combination of functional groups, which confer unique chemical properties. The trifluoromethyl group increases metabolic stability and lipophilicity, while the morpholino ring enhances solubility and bioavailability. This distinct combination allows for versatile applications and makes it a promising candidate in various fields of research and development.
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O5S/c24-23(25,26)16-4-3-5-17(12-16)27-21(30)15-35(32,33)20-13-29(19-7-2-1-6-18(19)20)14-22(31)28-8-10-34-11-9-28/h1-7,12-13H,8-11,14-15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJQEFJXXHCEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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